Amine-PEG-CH2COOH (MW 3400): A Comprehensive Technical Guide for Researchers
Amine-PEG-CH2COOH (MW 3400): A Comprehensive Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of Amine-PEG-CH2COOH with a molecular weight of 3400 Da. This heterobifunctional polyethylene glycol (PEG) derivative is a versatile tool in bioconjugation, drug delivery, and nanotechnology.
Core Structure and Physicochemical Properties
Amine-PEG-CH2COOH (MW 3400) is a linear polymer featuring a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a hydrophilic polyethylene glycol chain. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The PEG backbone imparts water solubility and biocompatibility, reduces immunogenicity of conjugated molecules, and can improve pharmacokinetic profiles by reducing renal clearance[1][2].
The general structure can be represented as:
H₂N-(CH₂CH₂)n-O-CH₂-COOH
Where 'n' is the number of ethylene glycol repeating units, resulting in an average molecular weight of approximately 3400 Da.
Quantitative data for a typical Amine-PEG-CH2COOH (MW 3400) product are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | ~3400 Da | [3] |
| Purity | ≥95% | [2] |
| Polydispersity Index (PDI) | 1.02 - 1.05 | [4] |
| Physical Form | White to off-white solid or waxy solid | [4] |
| Solubility | Soluble in water, DMSO, DMF, methylene chloride | [4] |
| Storage Conditions | -20°C, desiccated | [3] |
Key Applications in Research and Drug Development
The unique properties of Amine-PEG-CH2COOH (MW 3400) make it a valuable linker in various advanced applications:
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Bioconjugation: This is a primary application where the linker is used to covalently attach to proteins, peptides, antibodies, or other biomolecules. The amine group can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on the biomolecule[3][5].
-
Drug Delivery: It is widely used in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs)[6]. The PEG linker can enhance the solubility and stability of hydrophobic drugs and provide a flexible spacer between the drug and the targeting moiety.
-
PROTACs Development: Amine-PEG-CH2COOH serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Surface Modification: The linker can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility, reduce non-specific protein binding, and introduce functional groups for further conjugation[7].
Experimental Protocols
Detailed methodologies for key experiments involving Amine-PEG-CH2COOH (MW 3400) are provided below. These protocols are based on established chemical principles and published research.
Protocol for EDC/NHS-Mediated Coupling of the Carboxylic Acid Terminus to a Primary Amine
This protocol describes the activation of the carboxylic acid group of Amine-PEG-CH2COOH and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
Molecule with a primary amine (e.g., antibody, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately prior to use.
-
Activation of Amine-PEG-CH2COOH:
-
Dissolve Amine-PEG-CH2COOH in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the PEG solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring[8].
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Amine-PEG-CH2COOH solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring[8].
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters[9].
-
Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol for Conjugation of the Amine Terminus to an NHS-Ester Activated Molecule
This protocol outlines the reaction of the primary amine of Amine-PEG-CH2COOH with a molecule that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
NHS-ester activated molecule
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the NHS-ester, if needed.
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature.
-
Dissolving Reagents:
-
Dissolve the Amine-PEG-CH2COOH in the Reaction Buffer.
-
If the NHS-ester activated molecule is not readily soluble in aqueous buffers, dissolve it first in a small amount of anhydrous DMF or DMSO before adding it to the reaction mixture.
-
-
Conjugation Reaction:
-
Add the NHS-ester activated molecule to the Amine-PEG-CH2COOH solution. A slight molar excess (1.1 to 1.5-fold) of the PEG linker is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing[].
-
-
Quenching the Reaction: Add the Quenching Solution to cap any unreacted NHS-ester groups and incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted starting materials and byproducts.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving Amine-PEG-CH2COOH (MW 3400).
Caption: Workflow for EDC/NHS-mediated conjugation of Amine-PEG-CH2COOH to a biomolecule.
Caption: Workflow for conjugating the amine end of Amine-PEG-CH2COOH to an NHS-ester activated molecule.
Caption: Logical relationship in the synthesis of a PROTAC using Amine-PEG-CH2COOH.
References
- 1. broadpharm.com [broadpharm.com]
- 2. NH2-PEG-COOH, Amine-PEG-Acid - Biopharma PEG [biochempeg.com]
- 3. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Amine-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Amine-PEG-CH2COOH, MW 5K | NH2-PEG-CM, MW 5K | AxisPharm [axispharm.com]
- 7. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00239B [pubs.rsc.org]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
